molecular formula C7H4BrN3O B12845798 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carbaldehyde

6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carbaldehyde

Cat. No.: B12845798
M. Wt: 226.03 g/mol
InChI Key: OVSQAZSSTNPXPV-UHFFFAOYSA-N
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Description

6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carbaldehyde is a heterocyclic compound that contains a triazole ring fused to a pyridine ring, with a bromine atom at the 6th position and an aldehyde group at the 8th position. This compound is of significant interest in medicinal and pharmaceutical chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carbaldehyde can be achieved through various methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid.

    Reduction: 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group, which allows for diverse chemical modifications and potential biological activities. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a valuable compound for research and development.

Properties

Molecular Formula

C7H4BrN3O

Molecular Weight

226.03 g/mol

IUPAC Name

6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carbaldehyde

InChI

InChI=1S/C7H4BrN3O/c8-6-1-5(3-12)7-9-4-10-11(7)2-6/h1-4H

InChI Key

OVSQAZSSTNPXPV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC=NN2C=C1Br)C=O

Origin of Product

United States

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